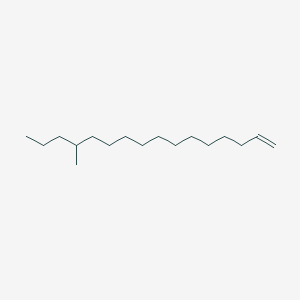
13-Methylhexadec-1-ene
Overview
Description
13-Methylhexadec-1-ene is an organic compound belonging to the class of alkenes It is characterized by a long hydrocarbon chain with a methyl group attached to the 13th carbon and a double bond at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methylhexadec-1-ene can be achieved through several methods. One common approach involves the use of Grignard reagents, where a suitable alkyl halide reacts with magnesium in the presence of an ether solvent to form the Grignard reagent. This reagent is then reacted with a suitable aldehyde or ketone, followed by dehydration to form the desired alkene .
Industrial Production Methods: Industrial production of this compound often involves catalytic processes. Transition metal-catalyzed reactions, such as those using palladium or nickel catalysts, are employed to facilitate the coupling of smaller alkene units to form the long-chain alkene .
Chemical Reactions Analysis
Types of Reactions: 13-Methylhexadec-1-ene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen. Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: This involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens such as chlorine or bromine in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated alkenes.
Scientific Research Applications
13-Methylhexadec-1-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its role in biological membranes and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of surfactants and lubricants
Mechanism of Action
The mechanism of action of 13-Methylhexadec-1-ene involves its interaction with various molecular targets. In biological systems, it may interact with cell membranes, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport . The compound’s hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function .
Comparison with Similar Compounds
2-Methylhexadec-1-ene: Similar in structure but with the methyl group attached to the second carbon.
1-Hexadecene: Lacks the methyl group, making it a straight-chain alkene.
Uniqueness: 13-Methylhexadec-1-ene’s unique structure, with the methyl group at the 13th carbon, imparts distinct physical and chemical properties. This branching can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .
Properties
IUPAC Name |
13-methylhexadec-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34/c1-4-6-7-8-9-10-11-12-13-14-16-17(3)15-5-2/h4,17H,1,5-16H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVNUKIBMOYBAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CCCCCCCCCCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80796434 | |
| Record name | 13-Methylhexadec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80796434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62949-87-5 | |
| Record name | 13-Methyl-1-hexadecene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62949-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-Methylhexadec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80796434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol](/img/structure/B14505419.png)
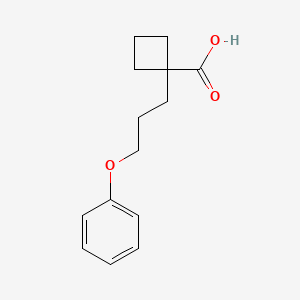
![2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane](/img/structure/B14505429.png)

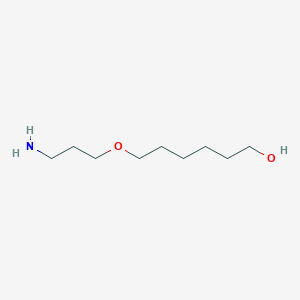
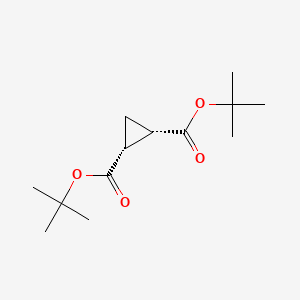
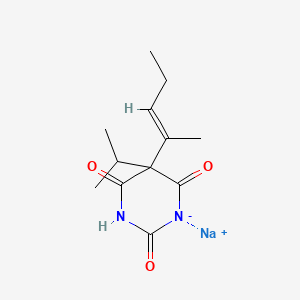
![[3,4-Diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14505472.png)
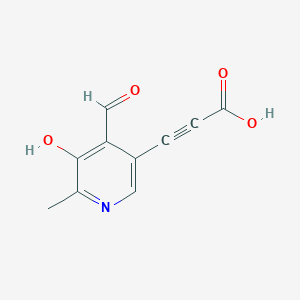

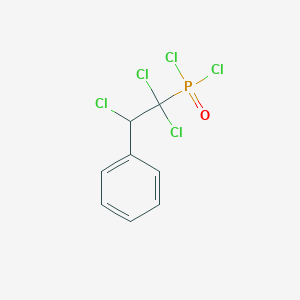
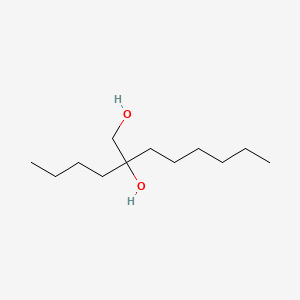
![Ethanol, 2-[(2,5-diethoxyphenyl)thio]-](/img/structure/B14505486.png)
